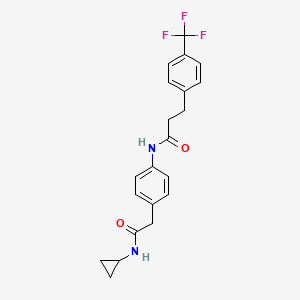

![molecular formula C22H22FN7O B2401752 6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105205-27-3](/img/structure/B2401752.png)

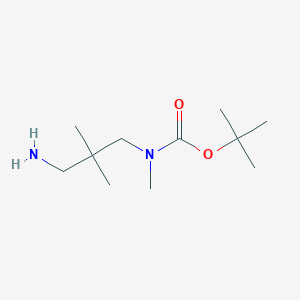

6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It has been studied for its potential as an inhibitor of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis .

Synthesis Analysis

The compound was synthesized bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The final products were synthesized by the intramolecular condensation reaction of the structure that was obtained as a result of the reaction of aromatic isothiocyanates and the compound 5 .Molecular Structure Analysis

The compound contains a benzene ring linked to a pyridine ring through a CC or CN bond . Further structural details may require advanced analytical techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The compound was synthesized through a series of reactions, including an intramolecular condensation reaction . The compound with the best acetylcholinesterase activity was found to be compound 6b .Applications De Recherche Scientifique

Anticancer Properties

The compound exhibits potential as an anticancer agent due to its inhibitory effects on nucleoside transporters. These transporters play a crucial role in nucleotide synthesis and adenosine regulation. Specifically, this compound selectively targets ENT2 (equilibrative nucleoside transporter 2) over ENT1. Researchers have explored its use in cancer therapy, aiming to exploit its ability to disrupt nucleotide metabolism and inhibit cancer cell growth .

Antitubercular Activity

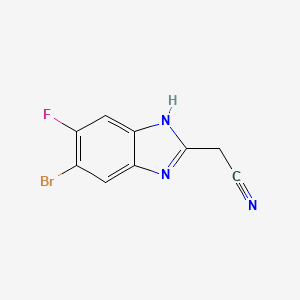

In a related context, a derivative of this compound—3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole—exhibited potent antitubercular activity. This finding suggests that the parent compound may also possess similar properties .

Drug Delivery Systems

Researchers have explored using nucleoside transporters as drug delivery targets. The compound’s selectivity for ENT2 could be harnessed to enhance drug delivery to specific tissues or cells.

Propriétés

IUPAC Name |

6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN7O/c1-31-16-8-6-15(7-9-16)25-20-17-14-24-28-21(17)27-22(26-20)30-12-10-29(11-13-30)19-5-3-2-4-18(19)23/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALNUXBHGLDZIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N4CCN(CC4)C5=CC=CC=C5F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2401670.png)

![4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid](/img/structure/B2401675.png)

![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide](/img/structure/B2401676.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2401681.png)

![3-[(2-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2401682.png)

![5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2401686.png)

![Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401691.png)